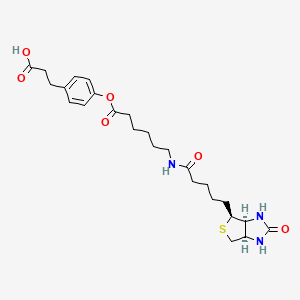

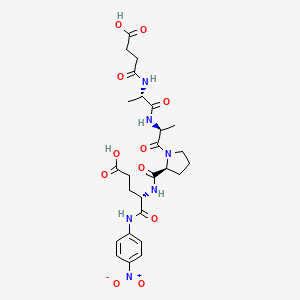

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid is a biotinylated compound widely used in biochemical and biomedical research. It is known for its ability to covalently attach biotin to proteins, peptides, and other biomolecules, facilitating their detection, purification, and analysis. The compound is particularly valuable in proteomics and molecular biology due to its strong affinity for avidin and streptavidin, which are commonly used in various assay systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid typically involves the following steps:

Biotinylation: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

Aminocaproic Acid Coupling: The biotin-NHS ester is then reacted with 6-aminocaproic acid to form N-biotinoyl-6-aminocaproic acid.

Phenylpropionic Acid Coupling: Finally, N-biotinoyl-6-aminocaproic acid is coupled with 3-(4-hydroxyphenyl)propionic acid under appropriate conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Advanced purification techniques like chromatography are employed to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid undergoes various chemical reactions, including:

Esterification: Formation of esters with alcohols.

Amidation: Formation of amides with amines.

Hydrolysis: Breakdown of ester and amide bonds in the presence of water or acids/bases.

Common Reagents and Conditions

Esterification: Typically involves alcohols and acid catalysts.

Amidation: Requires amines and coupling reagents like carbodiimides.

Hydrolysis: Conducted under acidic or basic conditions.

Major Products

Esterification: Produces esters.

Amidation: Produces amides.

Hydrolysis: Yields biotin, aminocaproic acid, and phenylpropionic acid derivatives.

Applications De Recherche Scientifique

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid has numerous applications in scientific research:

Proteomics: Used for labeling and detecting proteins in various assays.

Molecular Biology: Facilitates the study of protein-protein interactions and cellular processes.

Medicine: Employed in diagnostic assays and therapeutic research.

Industry: Utilized in the development of biosensors and other analytical tools.

Mécanisme D'action

The compound exerts its effects through the biotin-avidin/streptavidin interaction. Biotinylated molecules bind strongly to avidin or streptavidin, allowing for their detection, purification, and analysis. This interaction is highly specific and robust, making it a valuable tool in various biochemical applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Biotinylated Lysine: Another biotinylated compound used for protein labeling.

Biotinylated Glutamic Acid: Used in similar applications but with different linker chemistry.

Biotinylated Cysteine: Offers thiol-reactive labeling capabilities.

Uniqueness

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid is unique due to its specific linker chemistry, which provides optimal spacing and flexibility for biotinylation. This enhances its binding efficiency and versatility in various applications compared to other biotinylated compounds .

Propriétés

IUPAC Name |

3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoyloxy]phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O6S/c29-21(7-4-3-6-20-24-19(16-35-20)27-25(33)28-24)26-15-5-1-2-8-23(32)34-18-12-9-17(10-13-18)11-14-22(30)31/h9-10,12-13,19-20,24H,1-8,11,14-16H2,(H,26,29)(H,30,31)(H2,27,28,33)/t19-,20-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOTNIMUKQVRCGZ-SKPFHBQLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)OC3=CC=C(C=C3)CCC(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)OC3=CC=C(C=C3)CCC(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652474 |

Source

|

| Record name | 3-(4-{[6-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]oxy}phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83592-10-3 |

Source

|

| Record name | 3-(4-{[6-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]oxy}phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S,5R)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-(1,3-dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolane](/img/structure/B562351.png)